5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole
Description
5-[(4-Bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole is a bis-brominated tetrazole derivative characterized by a tetrazole core substituted with a 4-bromophenyl group at the 1-position and a (4-bromophenoxy)methyl group at the 5-position.
Properties
Molecular Formula |
C14H10Br2N4O |
|---|---|
Molecular Weight |
410.06 g/mol |
IUPAC Name |
5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)tetrazole |
InChI |
InChI=1S/C14H10Br2N4O/c15-10-1-5-12(6-2-10)20-14(17-18-19-20)9-21-13-7-3-11(16)4-8-13/h1-8H,9H2 |
InChI Key |
WJTVWLRFMOZWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)COC3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole typically involves the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with 4-bromobenzyl chloride in the presence of a base to yield the desired tetrazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Effects
Key Compounds for Comparison:
- 5-(4-Bromophenyl)-1H-tetrazole: Lacks the phenoxymethyl group but shares the 4-bromophenyl substituent .
- 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole: Features a methyl group instead of the phenoxymethyl moiety .
- 5-((4-Chlorobenzyl)oxy)-1H-tetrazole derivatives : Chlorine substituents and benzyl ether linkages provide steric and electronic contrasts .
- 5-(4-Fluorophenyl)-1H-tetrazole : Fluorine’s electronegativity vs. bromine’s polarizability .
Table 1: Substituent Impact on Physical Properties
*Yields inferred from analogous syntheses .
Key Observations :
- Methyl-substituted analogs (e.g., 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole) exhibit higher crystallinity (evidenced by sharp melting points) due to reduced steric hindrance .
Spectral Characteristics
Table 2: Comparative Spectral Data
Key Observations :
- The target compound’s IR spectrum would distinguish it via ether (C-O-C) stretches (~1250 cm⁻¹) absent in non-ether analogs .
- ¹H NMR of the phenoxymethyl group (δ ~4.5 for OCH2) contrasts with methyl (δ ~2.4) or hydrogen substituents .
Key Observations :
Biological Activity
5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the 4-bromophenoxy group and a phenyl group enhances its reactivity and potential for various applications.
- Molecular Formula : C14H12Br2N4O
- Molecular Weight : 360.08 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Bromophenoxy Intermediate : Reaction of 4-bromophenol with an appropriate alkylating agent.
- Tetrazole Formation : The bromophenoxy intermediate is then reacted with a phenyl-substituted tetrazole precursor under specific conditions, often utilizing solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Recent advancements include microwave-assisted synthesis, which enhances yield and reduces reaction time.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the bromophenoxy group can influence the compound's efficacy against bacterial strains.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 32 |
| Control Compound | Antibacterial | 64 |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation in various cancer lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 20 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The bromophenoxy group enhances binding affinity to various enzymes and receptors, leading to modulation of critical biological pathways.
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Antimicrobial Properties : A comparative study revealed that derivatives with a bromine atom at the para position exhibited enhanced antibacterial activity against Staphylococcus aureus.
- Anticancer Screening : In a screening of multiple tetrazole derivatives, those containing brominated phenyl groups showed significant cytotoxicity against breast cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of thiourea intermediates using phosphorus oxychloride (POCl₃) at 120°C . Alternatively, tetrazole ring formation via [2+3] cycloaddition between nitriles and sodium azide (NaN₃) in the presence of nano-TiCl₄·SiO₂ catalysts has been reported, achieving yields >85% under reflux conditions . Key steps include bromophenoxy-methylation of precursors and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Critical Factors : Catalyst choice (e.g., nano-TiCl₄·SiO₂ enhances regioselectivity), solvent polarity, and reaction time .
Q. How is the molecular structure of this compound validated experimentally?
- Analytical Techniques :
- X-ray crystallography confirms bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between bromophenyl and tetrazole rings .
- FT-IR identifies ν(N-H) at ~3400 cm⁻¹ and ν(C-Br) at 560 cm⁻¹ .
- ¹H/¹³C NMR distinguishes methylene protons (δ ~4.8 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
Q. What in vitro biological screening models are used to assess its bioactivity?
- Assays :
- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv (e.g., MIC ≤ 6.25 µg/mL) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values reported for HepG2 and MCF-7) .
Advanced Research Questions
Q. How do computational studies (e.g., DFT, molecular docking) explain its reactivity or target interactions?
- DFT Analysis : HOMO-LUMO gaps (~4.5 eV) predict electrophilic attack sites, while MEP (Molecular Electrostatic Potential) maps highlight nucleophilic regions near the tetrazole ring .
- Docking : Interactions with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) show hydrogen bonding with Arg158 and hydrophobic contacts with Phe149 .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in IC₅₀ values for antitubercular activity may arise from differences in bacterial strains (e.g., H37Rv vs. clinical isolates) or assay protocols (e.g., resazurin vs. CFU counting). Normalization to internal controls and meta-analysis of multiple datasets are recommended .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Modifications :
- Electron-withdrawing groups (e.g., -CF₃ at position 3) enhance antitubercular activity by 30% .
- Biphenyl substitutions reduce cytotoxicity in non-target cells (e.g., HEK293) .
Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?
- Challenges : Polymorph-dependent solubility (e.g., Form I vs. Form II) affects bioavailability.
- Solutions : Solvent-drop grinding (SDG) with DMF/ethanol mixtures stabilizes the thermodynamically favorable Form I, confirmed via PXRD and DSC .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
